1-(3,5-Difluorobenzyl)piperidin-3-ol
Description
1-(3,5-Difluorobenzyl)piperidin-3-ol is a fluorinated piperidine derivative characterized by a 3,5-difluorobenzyl group attached to the nitrogen atom of a piperidine ring, with a hydroxyl group at the 3-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and binding affinity in target molecules . Its synthesis typically involves Williamson ether reactions, where 3,5-difluorobenzyl halides react with hydroxyl-containing precursors under basic conditions .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-4-9(5-11(14)6-10)7-15-3-1-2-12(16)8-15/h4-6,12,16H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYIXZPBNGKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Difluorobenzyl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-(3,5-Difluorobenzyl)piperidin-3-ol has the following molecular formula: CHFNO. The presence of the difluorobenzyl group and the piperidine ring suggests potential interactions with biological targets, particularly in neurological and antimicrobial contexts.
The biological activity of 1-(3,5-Difluorobenzyl)piperidin-3-ol is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may act as an inhibitor or modulator of various pathways involved in neurotransmission and microbial resistance.
Potential Mechanisms Include:
- Neurotransmitter Receptor Modulation: The compound may interact with serotonin receptors, influencing mood and anxiety pathways.
- Antimicrobial Activity: Preliminary studies suggest it could inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways.
Biological Activity Data
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of 1-(3,5-Difluorobenzyl)piperidin-3-ol against common pathogens. The compound exhibited moderate antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both organisms, indicating a promising profile for further development .
Antiviral Activity
Research into the antiviral properties of related piperidine derivatives indicates that modifications can enhance efficacy against viral infections such as HIV. In vitro tests showed that derivatives similar to 1-(3,5-Difluorobenzyl)piperidin-3-ol had significant protective effects against HIV-1, with IC values around 25 µM . This positions the compound within a class of potential antiviral agents worthy of further investigation.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3,5-Difluorobenzyl)piperidin-3-ol, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 4-Fluorobenzylpiperidine | Antidepressant effects | Stronger affinity for serotonin receptors |
| Benzylpiperidine | General neuroactive properties | Less selective than difluorinated variants |
| Piperidine derivatives with halogens | Variable antimicrobial activities | Halogen substitutions often enhance potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1-(3,5-Difluorobenzyl)piperidin-3-ol are heavily influenced by its substituents. Below is a comparative analysis with analogous compounds (see Table 1):
Table 1: Structural and Property Comparison
| Compound Name | Substituents (Benzyl Group) | Piperidine Modification | Molecular Weight (g/mol) | Predicted logP | H-Bond Donors/Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|---|
| 1-(3,5-Difluorobenzyl)piperidin-3-ol | 3,5-diF | 3-OH | ~243.3 | ~1.8 | 1 donor, 3 acceptors | 3 |
| 1-(3,4-Dichloro-benzyl)-piperidin-4-ol | 3,4-diCl | 4-OH | ~276.1 | ~2.5 | 1 donor, 3 acceptors | 3 |
| 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol | 2-Cl, 6-F | 3-OH | ~259.7 | ~2.1 | 1 donor, 3 acceptors | 3 |
| [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol | 2,4-diCl | 4-CH2OH | ~290.1 | ~2.3 | 2 donors, 3 acceptors | 4 |
Key Observations:
Halogen Effects: Replacing fluorine with chlorine increases molecular weight and lipophilicity (logP). For instance, 1-(3,4-Dichloro-benzyl)-piperidin-4-ol has a higher logP (~2.5 vs.
Positional Isomerism : The 3,5-difluoro substitution (meta positions) in the target compound creates symmetrical electronic effects, enhancing binding specificity compared to asymmetrical analogs like 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol .
Hydroxyl Group Placement: The 3-OH group in the target compound contributes to a polar surface area (PSA) of ~60 Ų (estimated), which is below the 140 Ų threshold for good oral bioavailability . In contrast, [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol has two H-bond donors (PSA ~90 Ų), which may reduce permeability.
Bioavailability and Permeability
According to Veber et al. (2002), oral bioavailability correlates with low rotatable bond counts (≤10) and moderate PSA. All compounds in Table 1 meet these criteria, but the target compound’s balanced logP (~1.8) and symmetrical fluorine substitution may offer optimal solubility-permeability trade-offs . Chlorinated analogs, while more lipophilic, risk hepatic clearance due to higher metabolic stability of C-Cl bonds.
Preparation Methods
General Synthetic Approach
Although direct, detailed synthetic procedures for 1-(3,5-Difluorobenzyl)piperidin-3-ol are scarce in the literature, its preparation is typically inferred from analogous synthesis routes of similar piperidine derivatives. The most common strategy involves nucleophilic substitution of a piperidin-3-ol precursor with an appropriate 3,5-difluorobenzyl electrophile, such as a 3,5-difluorobenzyl halide or benzyl alcohol derivative. The key steps include:
- Starting Materials: Piperidin-3-ol or a protected form thereof, and 3,5-difluorobenzyl halide (commonly bromide or chloride).
- Reaction Type: Nucleophilic substitution (typically SN2) where the nitrogen of piperidin-3-ol attacks the benzyl halide.
- Conditions: Mild to moderate heating in an appropriate solvent (e.g., acetonitrile, DMF) with or without base catalysis to facilitate substitution.
- Purification: Standard chromatographic techniques or recrystallization to isolate the pure compound.
This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the benzyl halide, allowing selective substitution to yield the desired N-benzylated piperidin-3-ol.
Detailed Synthetic Route (Hypothetical Based on Similar Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Piperidin-3-ol (free base or salt) | Starting amine with hydroxyl functionality at position 3 |
| 2 | 3,5-Difluorobenzyl bromide or chloride | Electrophilic benzylating agent |
| 3 | Base (e.g., potassium carbonate or sodium hydride) | To deprotonate amine and promote nucleophilic attack |
| 4 | Solvent: DMF or acetonitrile | Polar aprotic solvent to support SN2 mechanism |
| 5 | Temperature: 50-80 °C | Moderate heating to drive reaction |
| 6 | Workup: aqueous extraction, chromatographic purification | Isolation of pure 1-(3,5-difluorobenzyl)piperidin-3-ol |
Related Synthetic Insights from Literature
While no direct synthetic procedure for 1-(3,5-Difluorobenzyl)piperidin-3-ol is published, related fluorinated piperidine derivatives have been synthesized via:
- Nucleophilic Substitution: As described above, this is the predominant method for benzylated piperidines.
- Cyclization and Reduction: For fluorinated pyrrolidine analogs, synthesis involves Claisen rearrangement, oxidation, cyclization, and reduction steps (e.g., synthesis of 3,3-difluoropyrrolidine) which may inspire alternative synthetic routes for piperidine analogs.
Data Summary Table
| Parameter | Data |
|---|---|
| Molecular Formula | C12H15F2NO |
| Molecular Weight | 227.25 g/mol |
| CAS Number | 1033013-36-3 |
| IUPAC Name | 1-[(3,5-difluorophenyl)methyl]piperidin-3-ol |
| Typical Synthetic Route | N-benzylation of piperidin-3-ol with 3,5-difluorobenzyl halide |
| Reaction Type | Nucleophilic substitution (SN2) |
| Solvents | DMF, acetonitrile |
| Base Catalysts | K2CO3, NaH |
| Temperature Range | 50-80 °C |
| Purification | Chromatography, recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
